molecular formula C13H9BrN2 B1373318 N-(4-Bromophenyl-N-(3-cyanophenyl)amine CAS No. 458550-45-3

N-(4-Bromophenyl-N-(3-cyanophenyl)amine

Cat. No. B1373318
M. Wt: 273.13 g/mol
InChI Key: KNBAHWVBIOSXQS-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is a chemical compound with the CAS Number: 458550-45-3 . Its molecular formula is C13H9BrN2 and has a molecular weight of 273.13 . The IUPAC name for this compound is 3-(4-bromoanilino)benzonitrile .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl-N-(3-cyanophenyl)amine” consists of a bromophenyl group (C6H4Br) and a cyanophenyl group (C6H4CN) connected by an amine group (NH). The InChI code for this compound is 1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H .


Physical And Chemical Properties Analysis

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has a density of 1.5g/cm3 and a boiling point of 386.8ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Structural Analysis : A study focused on the synthesis of compounds related to N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, describing their synthesis, characterization, and crystal structure analysis. One such compound, 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, was synthesized and characterized using various spectroscopic techniques, and its structure was confirmed by X-ray diffraction. This work highlights the methods and analytical techniques used in synthesizing and characterizing compounds with similar structural features to N-(4-Bromophenyl)-N-(3-cyanophenyl)amine (AfraQuasar A. Nadaf et al., 2019).

Chemical Reactions and Intermediates

Formation of Benzimidazoles : Research on o-Bromophenyl isocyanide, a related compound, demonstrated its reactivity with primary amines under copper(I) iodide catalysis to form 1-substituted benzimidazoles. This reaction showcases the utility of bromophenyl-containing compounds in synthesizing heterocyclic structures, which could be relevant to the applications of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine in synthetic organic chemistry (A. Lygin & A. Meijere, 2009).

Oxidation and Electrochemistry

Oxidative Properties : The study of tris(4-bromophenyl)aminium hexachloridoantimonate, also known as 'Magic Blue', revealed its strong oxidative properties and low inner-sphere reorganization energies, which could be of interest in understanding the oxidative behavior of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine-related compounds (Mauricio Quiroz-Guzmán & Seth N. Brown, 2010).

Electrophilic Amination

Amination of Carbanions : A study explored the use of N-carboxamido oxaziridines for the electrophilic amination of carbanions, highlighting the potential of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine-related compounds in amination reactions. The 3-(2-cyanophenyl)-derivative was particularly effective, suggesting the significance of the cyano group in facilitating these reactions (A. Armstrong, Mark A. Atkin, & S. Swallow, 2000).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

3-(4-bromoanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBAHWVBIOSXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654190
Record name 3-(4-Bromoanilino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl-N-(3-cyanophenyl)amine

CAS RN

458550-45-3
Record name 3-[(4-Bromophenyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458550-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromoanilino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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